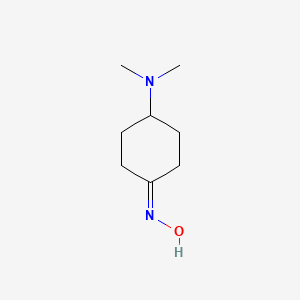

4-Dimethylaminocyclohexanone oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

203985-55-1 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-[4-(dimethylamino)cyclohexylidene]hydroxylamine |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h8,11H,3-6H2,1-2H3 |

InChI Key |

ORARBYAEFARIRC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(=NO)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Dimethylaminocyclohexanone Oxime

Strategies for C=N Bond Formation in Oxime Synthesis

The creation of the carbon-nitrogen double bond (C=N) is the central transformation in oxime synthesis. This can be achieved through several classical and modern chemical strategies.

Traditional Condensation Reactions with Hydroxylamines

The most conventional and widely practiced method for synthesizing oximes is the condensation reaction between a ketone and hydroxylamine (B1172632) or its salt. wikipedia.orgorgsyn.org This nucleophilic addition-elimination reaction is a robust and high-yielding route.

The reaction typically involves treating the corresponding ketone, in this case, 4-dimethylaminocyclohexanone, with hydroxylamine hydrochloride. youtube.com A base, such as sodium acetate (B1210297) or sodium carbonate, is often added to neutralize the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile in situ. youtube.comprepchem.comyoutube.com The reaction is generally performed in a polar solvent like water or ethanol (B145695). youtube.comprepchem.com

The general reaction is as follows: C₅H₈(N(CH₃)₂)O + H₂NOH·HCl → C₅H₈(N(CH₃)₂)=NOH + H₂O + HCl

For the synthesis of the parent cyclohexanone (B45756) oxime, typical procedures involve dissolving hydroxylamine hydrochloride and sodium acetate in water, warming the solution, and then adding cyclohexanone. prepchem.comrsc.org The product, being less soluble in water than the reactants, often crystallizes out of the solution upon cooling. prepchem.comresearchgate.net A similar procedure is reported for the synthesis of 4-methylcyclohexanone (B47639) oxime, where 4-methylcyclohexanone is condensed with hydroxylamine hydrochloride in a polar solvent.

Table 1: Reagents and Conditions for Traditional Oximation

| Ketone Precursor | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Cyclohexanone | Hydroxylamine hydrochloride, Sodium acetate | Water | Warming to ~40°C | Cyclohexanone oxime prepchem.comrsc.org |

| Cyclohexanone | Hydroxylamine hydrochloride, Sodium carbonate | Water, Ethanol | Stirring at room temperature | Cyclohexanone oxime youtube.com |

Nitrosation Approaches to Cyclohexanone Oximes

An alternative industrial route to cyclohexanone oxime involves the reaction of cyclohexane (B81311) with nitrosyl chloride, which proceeds via a free-radical mechanism. wikipedia.org This method is economically advantageous as cyclohexane is a cheaper starting material than cyclohexanone. wikipedia.org Another nitrosation-related approach involves the transformation of secondary nitroalkanes into oximes using sodium nitrite (B80452) under neutral aqueous conditions. google.com

Furthermore, the isomerization of bis-nitrosocyclohexane, which can be prepared from cyclohexylhydroxylamine, yields cyclohexanone oxime upon heating. This rearrangement is an exothermic reaction and is often carried out in an inert solvent to manage the heat evolved.

Reductive Pathways from Nitro Compounds

The synthesis of oximes can also be accomplished through the partial reduction of nitro compounds. For instance, the hydrogenation of nitrocyclohexane (B1678964) in the presence of a silver dichromate catalyst has been shown to produce cyclohexanone oxime. chemicalbook.com Careful control of the hydrogen uptake is crucial in this process to prevent the further reduction of the oxime to a hydroxylamine. chemicalbook.com

A one-pot reaction has been developed to form cyclohexanone oxime from nitrobenzene (B124822) with a high yield, utilizing a bifunctional catalyst. rsc.orgresearchgate.net This transformation involves a multi-step catalytic mechanism. researchgate.net Similarly, olefinic nitro compounds can be reduced to the corresponding saturated oximes using hydrogen and a palladium-on-carbon catalyst. chemicalbook.com

Metal-Mediated and Metal-Catalyzed Synthetic Routes

Metal catalysts play a significant role in modern organic synthesis, including the formation of oximes. These methods often offer higher efficiency and milder reaction conditions.

A one-pot synthesis of cyclohexanone oxime from nitrobenzene has been achieved with a 97% yield using a catalyst comprised of palladium and gold nanoparticles supported on carbon. rsc.orgresearchgate.net The reaction is performed under a hydrogen atmosphere at 60°C. researchgate.net

In another approach, the ammoximation of cyclohexanone using hydrogen peroxide and ammonia (B1221849) is catalyzed by titanosilicate catalysts. google.com This process yields a reaction solution containing cyclohexanone oxime, from which the product is then isolated. google.com A process for preparing alkyl-substituted cyclohexanone oximes, which would include 4-dimethylaminocyclohexanone oxime, has been described using a tungsten catalyst with ammonia and hydrogen peroxide. google.com

Electrocatalytic Synthesis Approaches for Oximes

Electrocatalysis represents a green and sustainable alternative to traditional synthetic methods, often operating under ambient conditions and utilizing water as a solvent or hydrogen source. dicp.ac.cn

Recent advancements have demonstrated the direct electrochemical synthesis of cyclohexanone oxime. One such method involves the hydrogenative coupling of nitric oxide (NO) and cyclohexanone over a carbon catalyst at room temperature and atmospheric pressure. dicp.ac.cn This process achieved a Faradaic efficiency of 44.8% for cyclohexanone oxime. dicp.ac.cn

Indirect Electrosynthesis via In-Situ Hydroxylamine Generation

A prominent strategy in the electrocatalytic synthesis of oximes is the in-situ generation of hydroxylamine, which then reacts with the ketone in the same pot. This avoids the handling of potentially explosive hydroxylamine. researchgate.net

This has been successfully applied to the synthesis of cyclohexanone oxime by the electrochemical reduction of nitrate (B79036) (NO₃⁻) or nitrite (NO₂⁻) at a cathode. researchgate.netresearchgate.netchemrxiv.org The hydroxylamine intermediate formed during the electroreduction process reacts with cyclohexanone present in the electrolyte to produce the oxime. researchgate.netchemrxiv.org

A variety of metal-based electrocatalysts have been explored for this purpose. For instance, a Zn-Cu alloy catalyst has been shown to be effective for the reduction of nitrate to hydroxylamine, leading to a 97% yield of cyclohexanone oxime. chemrxiv.org Sulfur-modified copper (Cu-S) cathodes have also been used for the electrosynthesis from nitrite and cyclohexanone in water. researchgate.net A novel integrated system combines plasma-assisted conversion of air to NOx with the co-electrolysis of NOx and cyclohexanone over a Cu/TiO₂ catalyst to produce cyclohexanone oxime with high efficiency and selectivity. researchgate.net

Table 2: Electrocatalytic Synthesis of Cyclohexanone Oxime

| Nitrogen Source | Catalyst | Conditions | Yield/Faradaic Efficiency | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | Carbon Catalyst | Room temp., atmospheric pressure | 44.8% FE | dicp.ac.cn |

| Nitrate (NO₃⁻) | Zn₉₃Cu₇ Alloy | Ambient, aqueous | 97% Yield, 27% FE | chemrxiv.org |

| Nitrite (NO₂⁻) | Sulfur-modified Cu (Cu-S) | Ambient, water | 92% Yield, 26% FE | researchgate.net |

Direct Electrochemical C-N Coupling Reactions (e.g., from NO, NO₂⁻, NO₃⁻)

Electrochemical synthesis offers a green and highly controllable route for producing oximes by directly coupling a ketone with a simple nitrogen source under ambient conditions. dicp.ac.cnresearchgate.net This approach circumvents the need for pre-synthesized, hazardous reagents like hydroxylamine. researchgate.net The core of the process involves the electrochemical reduction of inorganic nitrogen species such as nitric oxide (NO), nitrite (NO₂⁻), or nitrate (NO₃⁻) at the cathode to generate a reactive hydroxylamine (NH₂OH) intermediate. researchgate.netresearchgate.netnih.gov This in-situ generated NH₂OH then readily reacts with the cyclohexanone derivative present in the electrolyte to form the corresponding oxime. nih.govchemrxiv.orgrsc.org

Recent studies have demonstrated the feasibility of this one-step electrochemical strategy for cyclohexanone oxime, achieving high yields and selectivities. For instance, using nitrite (NO₂⁻) as the nitrogen source with a copper-sulfur (Cu-S) catalyst, a 92% yield and 99% selectivity for cyclohexanone oxime have been reported. researchgate.netresearchgate.net Similarly, the electrochemical reduction of nitrate (NO₃⁻) has been successfully employed. nih.govchemrxiv.org A process using aqueous nitrate as the nitrogen source achieved a 97% yield of cyclohexanone oxime. nih.govchemrxiv.org Another innovative approach utilizes nitric oxide (NO), a major air pollutant, as the nitrogen feedstock, converting it directly into the valuable oxime product at room temperature and atmospheric pressure. dicp.ac.cn This method not only provides a sustainable synthesis route but also contributes to environmental remediation. dicp.ac.cn

The reaction pathway generally follows the in-situ formation of hydroxylamine from the nitrogen source, which then undergoes a nucleophilic addition-elimination reaction with the ketone. rsc.orgresearchgate.net This electrochemical tandem process represents a significant advancement over traditional multi-step, energy-intensive methods. dicp.ac.cnnih.gov

Catalyst Design for Enhanced Electrocatalytic Performance

The success of direct electrochemical oxime synthesis hinges on the rational design of the electrocatalyst. An ideal catalyst must efficiently reduce the nitrogen source to hydroxylamine while preventing its over-reduction to ammonia, and simultaneously facilitate the C-N coupling with the ketone. researchgate.net The design principles focus on materials that can stabilize key reaction intermediates and promote their reaction to form the desired oxime. nih.govacs.org

A variety of catalysts have been developed and studied, with research highlighting the importance of catalyst composition and structure.

Copper-Based Catalysts : Copper and its compounds have shown significant promise. A Cu/TiO₂ catalyst was used in an integrated system that converts nitrogen from the air into cyclohexanone oxime with a high formation rate of 20.1 mg h⁻¹ cm⁻² and a Faradaic efficiency (FE) of 51.4%. rsc.orgresearchgate.netnih.gov Low-cost Cu-S catalysts have also proven effective for the electrosynthesis of cyclohexanone oxime from nitrite. researchgate.netresearchgate.net

Zinc-Copper Alloys : Bimetallic catalysts, such as Zn-Cu alloys, have been engineered to optimize the electrochemical reduction of nitrate. A Zn₉₃Cu₇ alloy catalyst achieved a 97% yield and a 27% Faradaic efficiency for cyclohexanone oxime at a current density of 100 mA/cm². nih.govchemrxiv.orgchemrxiv.org Mechanistic studies suggest that controlling the adsorption of nitrogen species on the catalyst surface is crucial for achieving high selectivity. nih.govchemrxiv.org

Iron Catalysts : Through integrated experimental and theoretical screening, metallic iron (Fe) has been identified as an optimal catalyst for the direct electrosynthesis of oximes from NOx and aldehydes. nih.govacs.org The Fe catalyst facilitates the enrichment of key intermediates and promotes the C-N coupling, leading to high yields. researchgate.netacs.org

The development of single-atom catalysts (SACs) represents a frontier in this field, offering high atomic efficiency and tunable structures that hold great promise for complex C-N coupling reactions. sciopen.com Understanding the dynamic mechanisms on the catalyst surface is key to designing the next generation of catalysts for oxime synthesis. sciopen.com

| Catalyst | Nitrogen Source | Max. Yield (%) | Max. Faradaic Efficiency (%) | Substrate | Reference(s) |

| Zn₉₃Cu₇ Alloy | Nitrate (NO₃⁻) | 97 | 27 | Cyclohexanone | nih.gov, chemrxiv.org |

| Cu-S | Nitrite (NO₂⁻) | 92 | 26 | Cyclohexanone | researchgate.net, researchgate.net |

| Cu/TiO₂ | NOx (from air) | >99.9 (Selectivity) | 51.4 | Cyclohexanone | researchgate.net, nih.gov |

| Carbon Catalyst | Nitric Oxide (NO) | - | 44.8 | Cyclohexanone | dicp.ac.cn |

| Iron (Fe) | NOx | ~99 | - | Benzaldehyde | nih.gov, acs.org |

Photocatalytic Synthesis Routes for Cyclohexanone Oximes

Photocatalysis presents a sustainable and innovative pathway for synthesizing cyclohexanone oximes, harnessing light energy to drive chemical transformations under mild conditions. acs.orgresearcher.life This approach addresses the significant challenges of multi-electron transfers and synergistic C-N coupling required for oxime formation. researcher.life

Integration of Quantum Dots and Molecular Complexes

A significant breakthrough in photocatalytic oxime synthesis involves the integration of semiconductor quantum dots (QDs) with molecular complexes. acs.orgresearcher.life QDs, such as cadmium sulfide (B99878) (CdS), are ideal for a range of photocatalytic reactions due to their tunable photo-optical properties. wpmucdn.comrsc.orgrsc.org

In a recently developed system, CdS QDs are intimately combined with a molecular iron–polypyridine complex. acs.org This hybrid system achieves the first-ever photocatalytic formation of cyclohexanone oxime with remarkable efficiency. researcher.lifeacs.org

Mechanism : Upon light absorption, the CdS QDs generate electron-hole pairs. The close contact between the QDs and the iron complex facilitates rapid electron transfer to drive the continuous reduction of nitrite (NO₂⁻) to the hydroxylamine (NH₂OH) intermediate. acs.orgacs.org Simultaneously, the photogenerated holes are used to oxidize cyclohexanol (B46403) (a component of ketone-alcohol oil) to cyclohexanone. acs.org The molecular complex plays a crucial role in controllably forming and coordinating with the NH₂OH intermediate, enabling an efficient C-N coupling reaction with the newly formed cyclohexanone to yield the oxime. acs.orgacs.org

This integrated system demonstrates near-unity conversion of the nitrite source with a selectivity to cyclohexanone oxime of 82.5 ± 1.7%. acs.orgacs.org The mass-specific yield reached 20.4 ± 0.4 g h⁻¹ g⁻¹ based on the molecular complex, a rate comparable to electrocatalytic methods. acs.org

Tandem Photocatalysis with Nitrogen Sources (e.g., Ambient Air)

To create a fully sustainable cycle, photocatalytic systems can be coupled with processes that generate the necessary nitrogen feedstock from abundant sources like ambient air. acs.org A tandem strategy combining plasma-driven N₂ oxidation with photocatalysis has been successfully demonstrated. acs.org

In this process, a plasma reactor first converts atmospheric nitrogen into nitrogen oxides (NOx), which dissolve in the reaction medium to form nitrite and nitrate (NOx⁻). researchgate.netacs.org This solution, containing the nitrogen source generated directly from the air, is then fed into the photocatalytic system described above. acs.org Using this tandem approach, 0.395 g of cyclohexanone oxime was successfully synthesized from ambient air and ketone-alcohol (KA) oil, offering a step-economic and sustainable pathway that relies on abundant feedstocks. acs.orgacs.org This integrated method represents a significant step towards environmentally benign chemical manufacturing. researchgate.net

Biocatalytic Approaches in Oxime Formation (e.g., Ammoximation)

Biocatalysis and biomimetic catalysis offer highly selective and environmentally friendly routes to oxime synthesis. The ammoximation of ketones, which combines oxidation and oximation in a single step, is a particularly attractive industrial process. rsc.orgscispace.com The development of catalysts that enable the use of green oxidants under mild conditions is a key area of research.

The ammoximation of cyclohexanone to its oxime using in-situ generated hydrogen peroxide (H₂O₂) is a prime example of a green biocatalytic approach. rsc.orgbath.ac.uk This process avoids the economic and safety issues associated with transporting and using pre-formed H₂O₂. rsc.org

Catalyst System : The reaction is typically catalyzed by titanium silicate-1 (TS-1), a shape-selective zeolite. rsc.orgbath.ac.uk In this system, hydroxylamine is formed in-situ from ammonia and H₂O₂ catalyzed by the Ti(IV) sites within the TS-1 framework. bath.ac.uk The hydroxylamine then reacts with cyclohexanone to produce the oxime. bath.ac.uk

In-Situ H₂O₂ Production : To make the process even greener, H₂O₂ can be generated directly in the reaction vessel from H₂ and O₂. This requires a bifunctional catalyst that can both synthesize H₂O₂ and facilitate the ammoximation reaction. acs.orgcardiff.ac.uk Composite catalysts consisting of precious metal nanoparticles (e.g., Au, Pd, Pt) supported on TS-1 have been developed for this purpose. rsc.orgcardiff.ac.uk Alloying gold with palladium (AuPd) and introducing small amounts of platinum has been shown to be critical for high catalytic performance, as it optimizes the formation and subsequent utilization of H₂O₂. rsc.orgcardiff.ac.uk

These biocatalytic methods bridge the significant gap in reaction conditions that typically exists between H₂O₂ synthesis and ketone ammoximation, enabling a one-pot synthesis of cyclohexanone oxime with high selectivity and yield. acs.orgcardiff.ac.uk

| Catalyst System | Approach | Key Features | Reference(s) |

| TS-1 with AuPd Nanoparticles | Ammoximation | In-situ H₂O₂ production from H₂ and O₂. | rsc.org, bath.ac.uk |

| Bifunctional Pd-based/TS-1 | Ammoximation | Bridges condition gap between H₂O₂ synthesis and ammoximation. | acs.org |

| Titanium Silicalite | Ammoximation | Direct oxidation of ammonia in the presence of cyclohexanone. | scispace.com |

Green Chemistry Principles in this compound Synthesis

The development of advanced synthetic methods for oximes is deeply rooted in the principles of green chemistry, aiming to create processes that are safer, more efficient, and environmentally benign. d-nb.infoijprajournal.com The application of these principles to the synthesis of this compound is crucial for sustainable industrial production.

Atom Economy and Waste Prevention : Electrochemical and photocatalytic methods that use nitrogen sources like NO, NO₂⁻, or even atmospheric N₂ via plasma activation, exhibit high atom economy. dicp.ac.cnacs.org They directly incorporate the nitrogen atom into the target molecule, minimizing byproduct formation compared to traditional routes that generate significant waste like ammonium (B1175870) sulfate. bath.ac.uk

Use of Safer Solvents and Reagents : Many modern methods operate in aqueous media or use greener solvents, reducing the reliance on volatile organic compounds. nih.govijprajournal.comnumberanalytics.com The in-situ generation of reactive intermediates like hydroxylamine or hydrogen peroxide avoids the storage and handling of these potentially hazardous chemicals. researchgate.netrsc.org

Energy Efficiency : Photocatalytic and many electrocatalytic syntheses are conducted at ambient temperature and pressure, drastically reducing the energy consumption associated with the high temperatures and pressures required in conventional processes. dicp.ac.cnnih.gov These methods can be powered by renewable electricity or solar light, further enhancing their sustainability. researchgate.net

Catalysis : The shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. The use of highly efficient and recyclable electrocatalysts (Cu-alloys, Fe), photocatalysts (QD-complexes), and biocatalysts (TS-1) is central to all the advanced methodologies discussed. nih.govsciopen.comrsc.org

Use of Renewable Feedstocks : The ultimate green synthesis involves using renewable feedstocks. The tandem photocatalytic route using ambient air as the nitrogen source and biomass-derivable ketone-alcohol oil as the carbon source exemplifies this principle, offering a truly sustainable pathway to oxime production. acs.orgacs.org

By embracing these principles, the synthesis of this compound can transition from traditional, less efficient methods to advanced, sustainable technologies.

Solvent-Free and Aqueous Reaction Conditions

The push towards green chemistry has prioritized the reduction or elimination of volatile organic solvents. Traditional oximation often involves alcohols like ethanol to solubilize the ketone, mixed with an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. youtube.com This method makes the reaction in an aqueous medium feasible by ensuring the miscibility of the reactants. youtube.com

Recent advancements have focused on performing the synthesis entirely in aqueous media, particularly through electrochemical methods. One-pot electrosynthesis of cyclohexanone oxime has been achieved under ambient conditions using aqueous nitrate as the nitrogen source. acs.org In this process, hydroxylamine is generated in-situ via the electrochemical reduction of nitrate at the catalyst surface, which then reacts with the cyclohexanone present in the aqueous electrolyte. acs.org This approach not only uses water as the solvent but also avoids the handling of potentially explosive hydroxylamine. acs.org

Another strategy involves the regeneration of carbonyl compounds from oximes using an aqueous extract of Sapindus laurifolia (soapnut) under microwave radiation. google.com The natural saponins (B1172615) in the extract form micelles that can solubilize the organic reactants in the aqueous medium, demonstrating the potential of water-based systems for oxime-related transformations. google.com

Utilization of Sustainable Catalysts and Reagents

The development of sustainable catalysts is key to modernizing oxime synthesis. Significant progress has been made in the ammoximation of ketones, where the ketone reacts directly with ammonia and an oxidizing agent, often catalyzed by titanosilicate zeolites like TS-1. chemrxiv.org A highly efficient process uses supported gold-palladium (AuPd) alloyed nanoparticles with a TS-1 catalyst to generate hydrogen peroxide (H₂O₂) in-situ from H₂ and O₂. researchgate.net This in-situ generation eliminates the need to transport and store concentrated H₂O₂, offering substantial safety and economic benefits. researchgate.net

Electrocatalysis offers a promising sustainable route. Researchers have developed a one-step electrochemical strategy to synthesize cyclohexanone oxime from nitrite and cyclohexanone in water using a low-cost copper-sulfide (Cu-S) catalyst. rsc.org More recently, a two-step electrochemical-chemical (EChem–Chem) process using Zn-Cu alloy catalysts has been reported for the one-pot synthesis of cyclohexanone oxime from aqueous nitrate. acs.org The composition of the alloy is crucial; a Zn₉₃Cu₇ electrocatalyst was found to provide the highest Faradaic efficiency for the oxime. acs.org This method operates at ambient temperature and pressure, representing a significant improvement over traditional energy-intensive processes. acs.orgrsc.org

Another innovative approach combines plasma technology with electrocatalysis. In this system, nitrogen from the air is converted to NOx species using plasma, which are then electrochemically reduced to hydroxylamine and reacted with cyclohexanone. chemicalbook.com A Cu/TiO₂ catalyst achieved a high formation rate and selectivity for cyclohexanone oxime under ambient conditions. chemicalbook.com

| Catalyst System | Reactants | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Zn-Cu Alloy (e.g., Zn₉₃Cu₇) | Cyclohexanone, Aqueous Nitrate | Electrocatalysis | Achieved 97% yield and 27% Faradaic efficiency for oxime at 100 mA/cm². Operates in aqueous media at ambient conditions. | acs.orgrsc.org |

| AuPd Nanoparticles / TS-1 | Cyclohexanone, NH₃, H₂, O₂ | Catalytic Ammoximation | In-situ H₂O₂ generation leads to >95% selectivity for cyclohexanone oxime. | researchgate.net |

| Cu/TiO₂ | Cyclohexanone, Air (N₂/O₂) | Plasma-Integrated Electrocatalysis | High formation rate (20.1 mg h⁻¹ cm⁻²) and Faradaic efficiency (51.4%) with >99.9% selectivity. | chemicalbook.com |

| Ni-containing Hollow Titanium Silicalite (Ni/HTS) | Cyclohexane, Ammonium Acetate, H₂O₂ | Cascade Oxidation-Oximation | Direct synthesis from cyclohexane with 50.7% selectivity to oxime. | mdpi.com |

| Cu-S | Cyclohexanone, Nitrite | Electrocatalysis | Achieved 92% yield and 99% selectivity in water at ambient conditions, avoiding H₂O₂. | rsc.org |

Optimization of Reaction Conditions for Substituted Cyclohexanone Oxime Synthesis

Optimizing reaction conditions is critical for maximizing yield and selectivity, especially in complex multi-component or cascade reactions. For the direct oxidation-oximization of cyclohexane to its oxime using a 3%Ni/HTS catalyst, a detailed study of reaction parameters was conducted. The choice of solvent was found to be crucial; a mixture of acetonitrile (B52724) and acetic acid (in a 4:1 volume ratio) gave the highest selectivity (50.7%) for cyclohexanone oxime. Other parameters, such as the molar ratio of reactants (cyclohexane, ammonium acetate, and H₂O₂) and reaction time and temperature (110 °C), were also optimized to achieve the best outcome.

In the electrochemical synthesis of cyclohexanone oxime using Zn-Cu alloys, performance is highly dependent on the reaction conditions. The Faradaic efficiency for the oxime was optimized by tuning the catalyst composition, with Zn₉₃Cu₇ proving most effective. acs.org Furthermore, the applied potential and the concentration of cyclohexanone in the electrolyte were adjusted. For instance, at a current density of 100 mA/cm², the optimal cyclohexanone concentration was found to be 25 mM to achieve a near-quantitative conversion (98%) and a 97% yield of the oxime after 2.5 hours of electrolysis. acs.org

| Reaction | Catalyst/System | Variable Parameter | Optimal Condition | Result | Reference |

|---|---|---|---|---|---|

| Direct Oxidation-Oximation | 3%Ni/HTS | Solvent | CH₃CN-CH₃COOH (4:1) | 50.7% Oxime Selectivity | |

| Electrosynthesis from Nitrate | Zn-Cu Alloys | Catalyst Composition | Zn₉₃Cu₇ | Highest Faradaic Efficiency (27%) | acs.org |

| Electrosynthesis from Nitrate | Zn₉₃Cu₇ | Cyclohexanone Conc. | 25 mM | 97% Oxime Yield | acs.org |

| Ammoximation with CHP | Ti-MWW Zeolite | Temperature | 115°C | 99.5% Ketone Conversion |

Chiral Synthesis and Enantioselective Approaches to Related Oximes

The synthesis of chiral oximes and their derivatives is an area of growing interest due to their potential applications in asymmetric synthesis and medicinal chemistry. For 4-substituted cyclohexanones, which are prochiral, a key strategy is the catalytic enantioselective desymmetrization. An efficient method has been developed for the synthesis of axially chiral cyclohexylidene oxime ethers by reacting 4-phenylcyclohexanone (B41837) with O-arylhydroxylamines. rsc.org This reaction is catalyzed by a chiral BINOL-derived strontium phosphate, achieving excellent yields and good enantioselectivities (up to 88% ee). rsc.org This approach creates a novel form of axial chirality based on the restricted rotation of the C=N bond. rsc.org

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts is another powerful tool. The ATH of various cyclohexenone derivatives provides access to enantiomerically enriched allylic alcohols, which are versatile precursors for other chiral molecules. For example, the ATH of 4-hydroxy-2-cyclohexenone derivatives using specific (R,R)- or (S,S)-bifunctional ruthenium catalysts allows for the preparation of either enantiomer of the product with high enantioselectivity (up to 94% ee).

Kinetic resolution provides an alternative route to enantioenriched oximes. An iridium-catalyzed intramolecular kinetic resolution has been used for the N- and O-allylation of oximes. researchgate.net This method allows for the selective synthesis of either cyclic nitrones or chiral oxime ethers from a mixture of E/Z-isomeric oxime starting materials. researchgate.net

| Method | Substrate | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Desymmetrization | 4-Phenylcyclohexanone | Chiral Strontium Phosphate | Axially Chiral Oxime Ether | Up to 88% | rsc.org |

| Asymmetric Transfer Hydrogenation | 4-Hydroxy-2-cyclohexenone | (S,S)-Ru Catalyst | Chiral Allylic Alcohol | 92% | |

| Asymmetric Transfer Hydrogenation | 1-Tetralone | (S,S)-Ru Catalyst | Chiral Allylic Alcohol | 94% | |

| Kinetic Resolution | Oxime with Allylic Group | Iridium Complex | Enantioenriched Oxime Ether | Not specified | researchgate.net |

Mechanistic Investigations of Reactions Involving 4 Dimethylaminocyclohexanone Oxime

Reaction Pathways of the Oxime Functional Group

The C=N-OH functional group is the center of reactivity in 4-dimethylaminocyclohexanone oxime, participating in a variety of transformations including additions, radical reactions, and bond fragmentations.

Nucleophilic Addition-Elimination Processes

The formation of this compound from its corresponding ketone and hydroxylamine (B1172632) is a classic example of a nucleophilic addition-elimination reaction. This reversible process is typically catalyzed by a weak acid. nih.govresearchgate.net

The mechanism proceeds in several steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of 4-dimethylaminocyclohexanone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the activated carbonyl carbon. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine. nih.gov

Proton Transfer: A proton is transferred from the newly added nitrogen to the oxygen atom, converting the hydroxyl group into a better leaving group (water).

Elimination: The lone pair of electrons on the nitrogen reforms a double bond with the carbon, expelling a molecule of water and yielding the final oxime product. nih.gov

The optimal pH for this reaction is typically mildly acidic (around 4-5), as a high concentration of acid would protonate the hydroxylamine, neutralizing its nucleophilicity. nih.gov

Table 1: Typical Conditions for Oxime Formation

| Reactants | Catalyst | Solvent | Temperature | Product |

| Ketone, Hydroxylamine HCl | Sodium Acetate (B1210297) | Ethanol (B145695)/Water | Reflux | Oxime |

| Aldehyde, Hydroxylamine | Weak Acid (e.g., H+) | Aqueous/Alcohol | Room Temp - Reflux | Oxime |

| Ketone, Hydroxylamine | Catalytic Resin (e.g., Amberlyst 15) | Acetic Acid | Reflux | Oxime |

Iminyl Radical Generation and Subsequent Reactivity

The N-O bond in oximes is relatively weak and can undergo homolytic cleavage to generate an N-centered iminyl radical. This process can be initiated by heat, light (photolysis), or through single-electron transfer with a transition metal catalyst or photoredox catalyst. acs.orgjyu.fi O-acyl oximes are common precursors for these reactions.

Upon formation from this compound, the iminyl radical would be a highly reactive intermediate. A primary reaction pathway for such radicals is intramolecular cyclization, where the radical center attacks another part of the molecule. However, due to the structure of this specific oxime, simple intramolecular cyclization is not a likely pathway without the presence of other functional groups on the cyclohexane (B81311) ring. More commonly, these radicals participate in intermolecular reactions or fragment further. For instance, iminyl radicals derived from other cyclic oximes have been shown to undergo C-C bond cleavage. nih.gov

N-O Bond Fragmentation Mechanisms

Cleavage of the N-O bond is a key step in many reactions of oximes and is central to both radical generation and rearrangement reactions like the Beckmann rearrangement. acs.orgjyu.fi The mechanism of this fragmentation depends heavily on the reaction conditions.

Reductive Cleavage: Treatment with reducing agents can cleave the N-O bond to form imines, which can be further reduced to amines.

Oxidative Cleavage: In the presence of certain oxidizing agents, oximes can be converted back to their parent ketones. acs.org The oxidation of oximes by enzymes like cytochrome P450 is a known pathway for generating nitric oxide (NO) in biological systems, leaving the corresponding ketone as a byproduct. acs.org

Rearrangement-Promoted Cleavage: In acid-catalyzed reactions like the Beckmann rearrangement, the N-O bond is broken heterolytically after the oxygen is protonated or converted into a better leaving group. This cleavage is concerted with the migration of an adjacent carbon atom.

The presence of the electron-donating dimethylamino group in this compound would likely influence the ease of N-O bond cleavage, particularly in pathways involving charged intermediates.

Mechanisms of Rearrangement Reactions

Rearrangement reactions provide pathways to transform the cyclic structure of this compound into different nitrogen-containing ring systems.

Beckmann Rearrangement Pathways and Key Intermediates

The Beckmann rearrangement is a signature reaction of ketoximes, converting them into amides. For cyclic oximes like this compound, this reaction yields a lactam, a cyclic amide. The reaction is typically promoted by strong acids or other reagents that can convert the hydroxyl group into a good leaving group.

The established mechanism is as follows:

Activation of the Hydroxyl Group: The oxime's hydroxyl group is protonated by a strong acid (e.g., sulfuric acid) to form an oxonium ion (-OH2+), which is an excellent leaving group. Alternatively, reagents like tosyl chloride or phosphorus pentachloride can be used to convert the hydroxyl into a sulfonate ester or a chloro group, respectively.

Rearrangement and N-O Cleavage: In a concerted step, the alkyl group that is anti-periplanar (opposite) to the leaving group migrates from carbon to the nitrogen atom. Simultaneously, the activated leaving group (water, tosylate, etc.) is expelled, breaking the N-O bond. This stereospecific migration results in the formation of a nitrilium ion intermediate.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, stable lactam product.

For this compound, two different carbon atoms can migrate, leading to two potential regioisomeric lactam products. The stereochemistry of the starting oxime (E or Z isomer) dictates which group migrates. Under the strongly acidic conditions required for the rearrangement, the basic dimethylamino group would likely be protonated, which could significantly influence the reaction's kinetics and potentially the regiochemical outcome due to its strong electron-withdrawing effect as an ammonium (B1175870) group.

Table 2: Common Reagents for Beckmann Rearrangement

| Reagent(s) | Function | Typical Substrate |

| H₂SO₄, PPA | Acid catalyst, converts -OH to -OH₂⁺ | Cyclohexanone (B45756) oxime |

| PCl₅, SOCl₂ | Converts -OH to a better leaving group | General ketoximes |

| TsCl, MsCl | Converts -OH to a sulfonate ester | General ketoximes |

| Cyanuric Chloride/ZnCl₂ | Catalytic activation of -OH group | Cyclododecanone oxime |

Intramolecular Oxime Transfer Mechanisms

Intramolecular oxime transfer is a less common rearrangement that leads to the formation of heterocyclic structures like isoxazolines. While not documented specifically for this compound, computational studies on other systems have elucidated the likely mechanism.

This reaction pathway typically involves a substrate that already contains both an oxime and another reactive functional group. In a model system involving the conjugate addition of an amine to an enal followed by cyclization, the mechanism was computationally determined to proceed as follows:

Cyclization: The newly formed hydroxyl group or another nucleophilic part of the molecule attacks an electrophilic center elsewhere in the molecule. This step can occur in a concerted manner with a proton transfer.

Water Elimination: The final step is the expulsion of a water molecule to form the stable heterocyclic product, such as an isoxazoline (B3343090) ring.

Computational studies predict that the water-addition and water-expulsion steps have the highest energy barriers along this reaction pathway. The applicability of this mechanism to this compound would require the presence of suitable interacting functional groups.

Influence of the Dimethylamino Substituent on Reaction Mechanisms

The dimethylamino group, a potent electron-donating and sterically demanding substituent, exerts a dual influence on the reactivity and stereochemistry of reactions involving this compound.

Electronic Effects on Reactivity (e.g., Inductive, Resonance)

The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance. This electron-donating nature significantly impacts the stability of intermediates and transition states during chemical reactions.

In the context of the Beckmann rearrangement, the key step involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen to form a nitrilium ion intermediate. The electron-donating dimethylamino group can stabilize the positive charge that develops on the carbon skeleton during this migration through both inductive and resonance effects. This stabilization is expected to facilitate the rearrangement process.

Steric Effects on Reaction Stereochemistry and Kinetics

The dimethylamino group is also sterically bulky. This steric hindrance can play a crucial role in determining the stereochemistry of the oxime itself and the kinetics of subsequent reactions. The formation of (E)- and (Z)-isomers of the oxime can be influenced by the steric bulk of the substituent at the 4-position. While the dimethylamino group in this compound is relatively distant from the oxime functional group, it can influence the conformational preferences of the cyclohexyl ring, which in turn could have a subtle effect on the geometry of the oxime.

More significantly, steric hindrance can affect the rate of reaction. The approach of a bulky catalyst or reagent to the reaction center could be impeded by the dimethylamino group. In the context of the Beckmann rearrangement, the conformation of the cyclohexyl ring and the orientation of the migrating group relative to the leaving group are critical. The steric bulk of the dimethylamino group might favor a particular ring conformation that either facilitates or hinders the attainment of the required anti-periplanar arrangement for the migrating group and the leaving group, thereby affecting the reaction kinetics.

Catalytic Reaction Mechanisms for Oxime Transformations

The transformation of oximes, particularly the Beckmann rearrangement, is often catalyzed by acids or transition metals. The mechanism of these catalytic processes is intricately linked to the nature of the catalyst and the substrate.

Role of Lewis Acid Catalysis (e.g., AlCl₃, Cerium Catalysts)

Lewis acids are effective catalysts for the Beckmann rearrangement. They function by coordinating to the oxygen atom of the oxime, which enhances the leaving group ability of the hydroxyl group.

Aluminum Chloride (AlCl₃): In an AlCl₃-catalyzed Beckmann rearrangement, the aluminum atom coordinates to the hydroxyl group of the oxime. This coordination polarizes the N-O bond, making the hydroxyl group a better leaving group (formally as [AlCl₃OH]⁻). The subsequent migration of the anti-periplanar alkyl group leads to the formation of a nitrilium ion. The nitrilium ion is then attacked by a nucleophile (typically water present in the reaction mixture or added during workup) to form an intermediate that tautomerizes to the corresponding lactam. For this compound, the electron-donating dimethylamino group could potentially coordinate with the Lewis acid, which might necessitate the use of stoichiometric amounts of the catalyst.

Cerium Catalysts: Cerium-based catalysts, such as cerium(III) chloride, have also been employed for oxime transformations. The mechanism is believed to be similar to that of other Lewis acids, involving coordination of the cerium ion to the oxime's oxygen atom to facilitate the rearrangement. The oxophilicity of cerium makes it an effective Lewis acid for this purpose.

A general representation of the Lewis acid-catalyzed Beckmann rearrangement is depicted below:

Brønsted Acid Catalysis in Oxime Reactions

Brønsted acids, such as sulfuric acid or hydrochloric acid, are the classical reagents for promoting the Beckmann rearrangement. scirp.orgresearchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com The subsequent 1,2-alkyl shift, anti to the leaving group, generates a nitrilium ion. This is followed by the addition of a water molecule and tautomerization to yield the final lactam product. masterorganicchemistry.com

For this compound, the basic nitrogen of the dimethylamino group will also be protonated under strongly acidic conditions. This protonation would convert the electron-donating dimethylamino group into an electron-withdrawing ammonium group, which would be expected to decelerate the rearrangement by destabilizing the positively charged transition state. This highlights the importance of carefully controlling the reaction conditions when using Brønsted acids with such substrates. The use of caprolactam-based Brønsted acidic ionic liquids has been shown to be an effective medium for the Beckmann rearrangement of cyclohexanone oxime, achieving high conversion and selectivity. researchgate.netrsc.org

The general mechanism for the Brønsted acid-catalyzed Beckmann rearrangement is as follows:

Transition Metal Catalysis Mechanisms (e.g., Cobalt, Palladium, Gold)

Transition metals offer alternative catalytic pathways for oxime transformations, often under milder conditions than traditional acid catalysis.

Cobalt Catalysis: Cobalt salts, often in combination with a Lewis acid, have been shown to be effective catalysts for the Beckmann rearrangement. scirp.org A plausible mechanism involves the coordination of the cobalt ion to the nitrogen atom of the oxime, while the Lewis acid coordinates to the oxygen atom. This dual activation facilitates the cleavage of the N-O bond and the subsequent alkyl migration. The specific role of the cobalt catalyst can be to modulate the reactivity and prevent undesired side reactions.

Palladium Catalysis: Palladium catalysts are known to be versatile in C-H functionalization and cross-coupling reactions involving oximes. nih.govresearchgate.net In the context of rearrangements, palladium(II) complexes can catalyze the transformation of aldoximes to primary amides. researchgate.net The mechanism likely involves the coordination of the palladium to the oxime, followed by oxidative addition into the C-H bond or other transformations leading to the rearranged product. For substrates like this compound, the directing group ability of the oxime could be exploited in palladium-catalyzed reactions to achieve specific functionalizations of the ring. Palladium-catalyzed dearomative syn-1,4-oxyamination of arenes using oximes as O-nucleophiles has also been reported. nih.gov

Gold Catalysis: Gold catalysts, typically in the form of gold(I) or gold(III) complexes, have emerged as powerful tools for various organic transformations, including those involving oximes. While specific studies on the Beckmann rearrangement of this compound with gold catalysts are not prevalent, gold's known ability to activate C-C multiple bonds and facilitate rearrangements suggests potential applicability. The mechanism would likely involve the coordination of the gold catalyst to the oxime, possibly leading to a different set of reaction pathways compared to traditional acid or other transition metal catalysts.

The catalytic cycles for these transition metal-catalyzed reactions are often complex and can vary significantly depending on the metal, ligands, and reaction conditions.

| Catalyst System | Proposed Role of Catalyst | Key Mechanistic Steps |

| Lewis Acids (e.g., AlCl₃, CeCl₃) | Coordination to the oxime oxygen to enhance the leaving group ability of the hydroxyl group. | Coordination, alkyl migration to form a nitrilium ion, nucleophilic attack by water, tautomerization. |

| Brønsted Acids (e.g., H₂SO₄) | Protonation of the oxime hydroxyl group to form a good leaving group (water). masterorganicchemistry.com | Protonation, alkyl migration with loss of water to form a nitrilium ion, nucleophilic attack by water, tautomerization. masterorganicchemistry.com |

| Cobalt Salts (often with a Lewis Acid) | Dual activation through coordination to both nitrogen (Co) and oxygen (Lewis acid) atoms. scirp.org | Coordination, facilitated N-O bond cleavage, alkyl migration. |

| Palladium Complexes | Coordination to the oxime, enabling C-H activation or other transformations. nih.govresearchgate.net | Coordination, oxidative addition, migratory insertion, reductive elimination (pathways vary). |

| Gold Complexes | Activation of functional groups through coordination. | Coordination, skeletal rearrangement (pathways are substrate-dependent). |

Computational and Theoretical Studies of 4 Dimethylaminocyclohexanone Oxime

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 4-Dimethylaminocyclohexanone oxime. These methods can provide detailed insights into the molecule's geometry, electronic structure, and vibrational modes. For a molecule of this nature, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. nih.gov

The conformational landscape of this compound is primarily determined by the stereochemistry of the cyclohexane (B81311) ring and the orientation of the dimethylamino and oxime substituents. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain.

Two primary chair conformations are possible for the 4-dimethylamino group: axial and equatorial. The bulky dimethylamino group would be expected to strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. This preference for the equatorial position is a well-established principle in conformational analysis. nih.gov

For the oxime group, both (E) and (Z) isomers are possible. The relative stability of these isomers would depend on the electronic and steric interactions within the molecule. X-ray diffraction studies on related 2-substituted cyclohexanone (B45756) oximes have shown a preference for the (E) configuration in the solid state. benchchem.com

Table 1: Predicted Stable Conformations of this compound

| Conformer | Dimethylamino Group Position | Oxime Configuration | Predicted Relative Stability |

| 1 | Equatorial | (E) | Most Stable |

| 2 | Equatorial | (Z) | Less Stable |

| 3 | Axial | (E) | Significantly Less Stable |

| 4 | Axial | (Z) | Least Stable |

Note: This table represents predicted stabilities based on general principles of conformational analysis. Specific energy differences would require dedicated computational studies.

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

The HOMO is anticipated to be localized primarily on the electron-rich dimethylamino group and the nitrogen atom of the oxime, which act as the principal sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the C=N-OH moiety, particularly the antibonding π* orbital of the C=N bond, making this region susceptible to nucleophilic attack.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (red) would be expected around the oxygen and nitrogen atoms, indicating their nucleophilic character. Positive potential (blue) would likely be found near the hydrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Dimethylamino group, Oxime nitrogen | Site of electrophilic attack |

| LUMO | C=N-OH group (π* orbital) | Site of nucleophilic attack |

Note: The precise energies and localizations would need to be determined by quantum chemical calculations.

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. These simulations are invaluable for assigning experimental spectral bands to specific vibrational modes of the molecule. For cyclohexanone oxime, studies have shown that DFT methods, such as B3LYP, provide results that are in good agreement with experimental data after appropriate scaling. nih.gov

For this compound, key vibrational modes would include:

O-H stretching: A broad band characteristic of the hydroxyl group of the oxime.

C=N stretching: A sharp band indicating the carbon-nitrogen double bond of the oxime.

N-O stretching: A band associated with the nitrogen-oxygen single bond.

C-N stretching: Vibrations corresponding to the dimethylamino group.

C-H stretching and bending: Modes from the cyclohexane ring and methyl groups.

Computational analysis would aid in distinguishing between the vibrational frequencies of the (E) and (Z) isomers and the different conformers.

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the outcomes of chemical reactions by analyzing the potential energy surfaces of different reaction pathways.

For reactions involving this compound, such as cycloadditions or rearrangements, transition state theory can be applied. By calculating the energies of the transition states for different possible reaction pathways, the most favorable route (the one with the lowest activation energy) can be identified. This allows for the prediction of the major product. For instance, in a [3+2] cycloaddition reaction, DFT calculations can model the transition states to predict the regioselectivity.

Fukui functions and other reactivity indices derived from conceptual DFT provide a quantitative measure of the reactivity of different atomic sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the number of electrons in the system changes.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack. For this compound, the C=N carbon is expected to have a high f+ value.

f-(r): Indicates the propensity of a site to undergo an electrophilic attack. The nitrogen and oxygen atoms of the oxime and the nitrogen of the dimethylamino group are expected to have high f- values.

These indices would allow for a more detailed prediction of regioselectivity in various reactions.

Energetic Profiling of Reaction Mechanisms

Computational chemistry offers powerful tools to predict the feasibility and rates of chemical reactions. This is achieved by calculating the energy of reactants, products, and transition states.

Intermolecular Interaction Modeling

The way molecules interact with each other governs their physical properties, such as melting point and solubility, as well as their crystal structure.

Analysis of Hydrogen Bonding Patterns (e.g., O-H...N=C, O-H...NMe₂)

This compound possesses both a hydrogen bond donor (the oxime hydroxyl group, O-H) and two potential hydrogen bond acceptor sites (the oxime nitrogen, N=C, and the dimethylamino nitrogen, NMe₂). This allows for the formation of various intermolecular hydrogen bonds.

X-ray crystallography studies on the positional isomer, 2-dimethylaminocyclohexanone oxime, have shown that it forms polymeric chains through [O-H...NMe₂] hydrogen bonds in the solid state. benchchem.comnih.gov This suggests that the dimethylamino group is a strong hydrogen bond acceptor. It is plausible that this compound would also exhibit significant hydrogen bonding involving the dimethylamino group. Another common hydrogen bonding motif in oximes is the formation of dimers via [O-H...N=C] interactions.

Potential Hydrogen Bonding Parameters for this compound (Based on Analogy):

| Hydrogen Bond Type | Donor | Acceptor | Hypothetical Bond Length (Å) | Hypothetical Bond Angle (°) |

| O-H...N=C | Oxime O-H | Oxime N | Data Not Available | Data Not Available |

| O-H...NMe₂ | Oxime O-H | Dimethylamino N | Data Not Available | Data Not Available |

This table is for illustrative purposes only and is based on data from related compounds. It does not represent experimental or calculated data for this compound.

π-Orbital Interactions and Their Influence on Conformation and Reactivity

The C=N bond in the oxime group contains π-orbitals. These can engage in various non-covalent interactions, such as π-stacking or interactions with other orbitals, which can influence the molecule's conformation and reactivity. For instance, studies on 2-substituted cyclohexanone oximes have suggested the presence of π(C=N)/σ*(C-X) orbital interactions that stabilize certain conformations. benchchem.com

A detailed computational analysis of this compound would be necessary to determine the nature and extent of its π-orbital interactions and their impact on its molecular structure and chemical behavior. Such studies are currently absent from the literature.

Stereochemical and Supramolecular Aspects of 4 Dimethylaminocyclohexanone Oxime

Conformational Analysis of the Cyclohexane (B81311) Ring System

The six-membered cyclohexane ring is not planar and adopts several non-planar conformations to relieve ring strain. The most stable of these is the chair conformation, which minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by ensuring all adjacent substituents are staggered.

Chair Conformation and Observed Distortions

Like unsubstituted cyclohexane, the cyclohexane ring in 4-Dimethylaminocyclohexanone oxime predominantly adopts a chair conformation. This conformation allows for near-optimal tetrahedral angles for the sp³-hybridized carbon atoms of the ring. However, the presence of the sp²-hybridized carbon of the oxime group introduces a degree of flattening at that position of the ring. Studies on related 2-substituted cyclohexanone (B45756) oximes have shown through X-ray diffraction analysis that the cyclohexyl rings are in a slightly distorted chair conformation. researchgate.net This distortion is a result of the electronic requirements of the C=N double bond and its influence on the adjacent ring atoms.

Axial and Equatorial Preferences of the Dimethylamino Substituent

In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interconversion between the two chair forms, known as a ring flip, results in the exchange of axial and equatorial positions.

For the 4-dimethylamino group, there is a strong preference for the equatorial position. This preference is primarily driven by the avoidance of steric strain. In the axial position, the bulky dimethylamino group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. These repulsive steric interactions destabilize the axial conformation. Placing the dimethylamino group in the more spacious equatorial position minimizes these interactions, resulting in a more stable conformation. This principle is well-established for bulky substituents on a cyclohexane ring.

Stereoisomerism of the Oxime Group (E/Z Isomerization)

The C=N double bond of the oxime group is stereogenic, meaning it can exist as two different stereoisomers, designated as E and Z. The E isomer has the hydroxyl group and the C4 carbon of the cyclohexane ring on opposite sides of the C=N double bond, while the Z isomer has them on the same side.

Factors Influencing Isomer Stability and Interconversion Dynamics

The relative stability of the E and Z isomers is influenced by a combination of steric and electronic factors. In many ketoximes, the E isomer is thermodynamically more stable due to reduced steric hindrance between the hydroxyl group and the substituents on the alpha-carbon. For instance, in the solid state, 2-substituted cyclohexanone oximes have been observed to exclusively adopt the (E)-configuration. researchgate.net

The interconversion between the E and Z isomers, or isomerization, can be induced by heat or light. This process involves the temporary breaking of the C=N pi-bond, rotation around the single bond, and subsequent reformation of the pi-bond. The energy barrier for this interconversion can be influenced by the solvent and the presence of acidic or basic catalysts.

Crystal Structure Analysis via X-ray Diffraction

Molecular Packing and Crystal Engineering Principles

The way in which molecules of this compound arrange themselves in the solid state is governed by the principles of crystal engineering, where non-covalent interactions, particularly hydrogen bonds, direct the formation of a stable, ordered structure. The oxime group is a key player in this, as the hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.

Table of Compounds

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, van der Waals)

In the solid state, the structure and stability of molecular crystals are governed by a network of intermolecular interactions. For oximes, the primary and most influential of these is the hydrogen bond, formed by the hydroxyl (-OH) group of the oxime functionality. This group can act as a hydrogen bond donor, while the nitrogen atom of the oxime can act as an acceptor.

In the case of this compound, the molecule possesses two key sites for potential hydrogen bonding: the oxime group (C=N-OH) and the tertiary amino group (-N(CH₃)₂). The oxime’s hydroxyl group is a potent hydrogen bond donor. The potential acceptors are the oxime nitrogen and, notably, the nitrogen of the dimethylamino group. The presence of the basic dimethylamino group introduces a competitive hydrogen bond acceptor site.

While a specific crystal structure for the 4-dimethylamino isomer is not available in published literature, a comprehensive X-ray diffraction analysis of the constitutional isomer, 2-dimethylaminocyclohexanone oxime , provides critical insights. In this closely related compound, the dominant intermolecular interaction is a strong hydrogen bond between the oxime's hydroxyl group and the nitrogen atom of the dimethylamino group of an adjacent molecule (O-H···NMe₂). This interaction is preferred over the typical oxime-to-oxime (O-H···N=C) hydrogen bond.

Beyond these strong, directional hydrogen bonds, the crystal lattice is further stabilized by a multitude of weaker van der Waals forces. These non-directional interactions, arising from temporary fluctuations in electron density, involve the hydrogen and carbon atoms of the cyclohexane ring and the methyl groups. Although individually weak, their cumulative effect is significant in achieving an energetically favorable and dense packing arrangement in the crystal.

Self-Association Phenomena

The nature of intermolecular interactions dictates the manner in which molecules recognize and assemble with one another, a phenomenon known as self-association. For oximes, this typically leads to well-defined supramolecular structures.

Unsubstituted cyclohexanone oxime and many of its derivatives commonly self-associate through O-H···N=C hydrogen bonds. This interaction can lead to the formation of discrete, cyclic aggregates. For example, unsubstituted cyclohexanone oxime itself forms hydrogen-bonded trimers in the solid state. Other simple oximes frequently form centrosymmetric dimers, creating a characteristic ring motif denoted in graph theory as R²₂(6).

However, the introduction of a competing hydrogen bond acceptor, such as the dimethylamino group, fundamentally alters this pattern. As demonstrated by the structural analysis of 2-dimethylaminocyclohexanone oxime, the self-association is not through oxime-oxime interactions. Instead, the molecules organize via a head-to-tail arrangement, where the hydroxyl group of one molecule donates a hydrogen bond to the dimethylamino nitrogen of the next. This O-H···NMe₂ interaction propagates through the crystal lattice, resulting in the formation of one-dimensional, polymeric hydrogen-bond associates or chains, rather than discrete dimers or trimers. This illustrates a powerful principle in crystal engineering, where the presence of a stronger or more accessible acceptor site can redirect the primary hydrogen-bonding pathway.

The pattern of self-association in substituted cyclohexanone oximes is highly sensitive to the nature and position of the substituent. The case of the dimethylamino group provides a clear example of this influence.

Electronic Effects : The dimethylamino group is a strong electron-donating group. This electronic effect increases the basicity and hydrogen bond acceptor strength of its nitrogen atom compared to the nitrogen in the oxime group. This enhanced acceptor capability is a primary reason for the formation of O-H···NMe₂ bonds over O-H···N=C bonds.

Steric Effects : While the dimethylamino group is relatively bulky, its position on the flexible cyclohexane ring allows it to adopt a conformation (typically equatorial to minimize steric strain) that makes the nitrogen lone pair accessible for hydrogen bonding.

A comparative analysis of related structures underscores these principles. For instance, 2-methylthiocyclohexanone oxime, which has a less basic sulfur atom, forms dimeric structures through the conventional O-H···N=C hydrogen bonds. This highlights that a substituent must possess sufficient hydrogen bond accepting strength to divert the association pattern from the default oxime-oxime interaction. Therefore, for this compound, a polymeric chain structure mediated by O-H···NMe₂ hydrogen bonds is the most probable association pattern, based on the strong precedent set by its 2-substituted isomer.

| Compound | Substituent (at position 2) | Observed Association Motif | Primary Hydrogen Bond |

| Cyclohexanone Oxime | -H | Trimeric Associate | O-H···N=C |

| 2-Methylthiocyclohexanone Oxime | -SMe | Dimeric Associate | O-H···N=C |

| 2-Dimethylaminocyclohexanone Oxime | -NMe₂ | Polymeric Chain | O-H···NMe₂ |

This table illustrates the influence of different substituents on the self-association patterns of cyclohexanone oximes based on published crystallographic data.

Supramolecular Assembly Principles of Oxime Derivatives

The study of this compound and its analogues fits into a broader set of principles governing the supramolecular assembly of oximes. The oxime group is a robust and versatile functional group for building predictable, hydrogen-bonded architectures.

The primary principle is the formation of strong, directional O-H···N hydrogen bonds. In the absence of competing functional groups, oximes reliably form homosynthons , which are recognition patterns between identical functional groups. The most common are the R²₂(6) dimeric synthon and the C(4) catemeric (chain) synthon.

However, when other hydrogen bond acceptors or donors are present within the molecule, the assembly is governed by a hierarchy of interaction strengths. This leads to the formation of heterosynthons , which are recognition patterns between different functional groups. The interaction observed in 2-dimethylaminocyclohexanone oxime (O-H···NMe₂) is a classic example of a heterosynthon outcompeting a potential homosynthon (O-H···N=C).

The predictability of these interactions makes oxime derivatives valuable building blocks in crystal engineering. By strategically choosing substituents, chemists can guide the self-assembly process to create specific supramolecular architectures, such as discrete clusters, one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. The potential for forming polymeric chains, as seen with the dimethylamino-substituted oxime, is of particular interest for the design of functional materials where long-range order is desirable.

Derivatization Strategies and Synthetic Applications of 4 Dimethylaminocyclohexanone Oxime

Functionalization of the Oxime Hydroxyl Group

The hydroxyl group of the oxime functionality in 4-dimethylaminocyclohexanone oxime is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. This modification not only alters the parent molecule's physical and chemical properties but also opens up new avenues for its application in synthesis.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the oxime's oxygen atom facilitates its reaction with various electrophiles. O-alkylation and O-acylation are fundamental transformations that convert the oxime into its corresponding ether and ester derivatives.

O-Alkylation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. google.comgoogle.comnih.gov The base deprotonates the hydroxyl group, forming a more nucleophilic oximate anion that readily attacks the alkylating agent. The choice of base and solvent can influence the reaction's efficiency and selectivity. Common bases include alkali metal hydroxides, alkoxides, and carbonates. google.comresearchgate.net

O-Acylation involves the reaction of the oxime with an acylating agent, such as an acid chloride or anhydride. researchgate.netnih.govresearchgate.net These reactions are often carried out in the presence of a base, like pyridine, which acts as a catalyst and an acid scavenger. researchgate.net The resulting oxime esters are valuable intermediates in various synthetic transformations.

Synthesis of Oxime Ethers and Esters

The products of O-alkylation and O-acylation, oxime ethers and esters, are themselves versatile synthetic intermediates. Oxime ethers have garnered attention for their potential biological activities. nih.gov The synthesis of these derivatives from this compound is expected to proceed under conditions similar to those used for unsubstituted cyclohexanone (B45756) oxime.

Below is a table summarizing representative O-alkylation and O-acylation reactions of cyclohexanone oxime, which are analogous to the expected reactions of this compound.

Table 1: Representative O-Alkylation and O-Acylation Reactions of Cyclohexanone Oxime This data is for cyclohexanone oxime and is presented as analogous for this compound.

| Alkylating/Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | Sodium Methoxide | Methanol | Cyclohexanone O-methyl oxime | - | google.com |

| Benzyl Bromide | Sodium Hydride | DMF | Cyclohexanone O-benzyl oxime | - | google.com |

| Acetyl Chloride | Pyridine | - | Cyclohexanone oxime acetate (B1210297) | 85 | researchgate.net |

| Benzoic Anhydride | Perchloric Acid | - | Cyclohexanone oxime benzoate | 91 | researchgate.net |

| Bromoacetonitrile | Lithium ethoxide | THF | O-(Cyanomethyl)cyclohexanone oxime | High | researchgate.net |

Reactions Involving the Iminyl Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond (C=N) of the oxime group is another key reactive site in this compound. This unsaturated bond can participate in various addition and cycloaddition reactions, leading to the formation of diverse cyclic and acyclic structures.

Cycloaddition Reactions (e.g., [2+2], [3+2] to access heterocycles)

Cycloaddition reactions are powerful tools for the construction of ring systems in a single step. Oximes and their derivatives can act as components in several types of cycloadditions. For instance, the C=N bond can participate in [2+2] cycloadditions with electron-rich alkenes under photochemical conditions.

More commonly, oximes are precursors to 1,3-dipoles, such as nitrile oxides, which undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes. sci-hub.seorganic-chemistry.org This approach is a cornerstone for the synthesis of five-membered heterocycles, particularly isoxazolines and isoxazoles. rsc.orgnih.gov The in situ generation of the nitrile oxide from the oxime is typically achieved using an oxidizing agent.

Addition Reactions to π-Systems (e.g., Alkenes)

The C=N bond of oximes can also undergo addition reactions with various π-systems. For example, the addition of organometallic reagents to the iminyl carbon can lead to the formation of substituted amines after a reduction step. Furthermore, radical additions to the C=N bond have been reported, expanding the synthetic utility of oximes.

The following table provides examples of cycloaddition and addition reactions involving cyclohexanone oxime derivatives, which serve as a model for the expected reactivity of this compound.

Table 2: Representative Cycloaddition and Addition Reactions of Cyclohexanone Oxime Derivatives This data is for cyclohexanone oxime and its derivatives and is presented as analogous for this compound.

| Reactant(s) | Reagents/Conditions | Product Type | Example Product | Reference |

|---|---|---|---|---|

| Cyclohexanone oxime, Styrene | KI (cat.), Oxone® | [3+2] Cycloaddition | 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole | rsc.org |

| Cyclohexanone oxime, Phenylacetylene | - | [3+2] Cycloaddition | 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[2,3-a]pyridine | - |

| α-Bromocyclohexanone oxime, Sulfur ylide | Na2CO3, CHCl3 | [4+1] Annulation | Spiro[cyclohexane-1,5'-isoxazoline] derivative | nih.gov |

| Cyclohexanone oxime, Acrylonitrile | - | Michael Addition | 3-(Cyclohexylideneaminooxy)propanenitrile | - |

Synthesis of Nitrogen-Containing Heterocycles

A significant application of oximes in organic synthesis is their use as precursors for a wide variety of nitrogen-containing heterocycles. The inherent nitrogen atom of the oxime functionality can be incorporated into the newly formed ring system through various cyclization strategies.

The Beckmann rearrangement of ketoximes is a classic method for the synthesis of lactams. For cyclohexanone oxime, this rearrangement famously yields ε-caprolactam, the monomer for Nylon 6. It is conceivable that this compound could undergo a similar transformation to produce a substituted caprolactam.

Furthermore, reactions that involve both the oxime functionality and a substituent on the cyclohexane (B81311) ring can lead to the formation of fused or spirocyclic heterocyclic systems. The dimethylamino group at the 4-position of the target molecule could potentially participate in or influence such cyclization reactions.

Several methods have been developed for the synthesis of pyridines from oximes. nih.govbaranlab.orgnih.govwikipedia.org These often involve the reaction of an α,β-unsaturated oxime with an alkyne or the condensation of an oxime with a 1,3-dicarbonyl compound. Isoxazoles are another important class of heterocycles readily accessible from oximes, typically through the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes. acs.org

The table below illustrates some of the nitrogen-containing heterocycles that can be synthesized from cyclohexanone oxime, providing a blueprint for the potential transformations of this compound.

Table 3: Synthesis of Nitrogen-Containing Heterocycles from Cyclohexanone Oxime This data is for cyclohexanone oxime and is presented as analogous for this compound.

| Reagent(s) | Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Sulfuric Acid | Heat | ε-Caprolactam (via Beckmann rearrangement) | - |

| Phenylacetylene, KOH/DMSO | - | 3-Phenyl-4,5,6,7-tetrahydroindole | - |

| Diethyl acetylenedicarboxylate | - | Tetrahydroisoxazolo[2,3-a]pyridine derivative | - |

| Malononitrile, Ammonium (B1175870) acetate | Heat | 2-Amino-3-cyano-4,5,6,7-tetrahydro-1H-indole | - |

| Ethyl acetoacetate, NH4OAc | - | Tetrahydroquinoline derivative | baranlab.org |

Formation of Isoxazolines

The oxime group is a well-established precursor for the generation of nitrile oxides, which are key intermediates in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazolines. The most common method involves the halogenation of the oxime followed by base-promoted elimination of HX to yield the transient nitrile oxide. This species can then react in situ with a suitable dipolarophile, such as an alkene, to furnish the isoxazoline (B3343090) ring system. nih.gov

An alternative, modern approach is the electrochemical synthesis of isoxazolines from oximes. nih.gov This method avoids the use of chemical oxidants and proceeds via a radical-mediated mechanism. In a typical setup, an electric current is passed through a solution containing the oxime and an electron-deficient alkene. This process generates a hydroxyimoyl radical from the oxime, which then reacts with the alkene in a stepwise manner to form the C-C and C-O bonds of the isoxazoline product. nih.gov This electrochemical approach often provides high regio- and diastereoselectivity.

For this compound, reaction with a Michael acceptor like methyl acrylate (B77674) under electrochemical conditions would be expected to yield a spirocyclic isoxazoline, a valuable scaffold in medicinal chemistry.

Table 1: Proposed Synthesis of Spirocyclic Isoxazoline

| Reactant 1 | Reactant 2 | Method | Proposed Product |

|---|

Access to Aminocyclopentitols and Azetidines

The carbocyclic and oxime functionalities of this compound can be manipulated to access other important structural motifs, such as aminocyclopentitols and azetidines.

Aminocyclopentitols: The synthesis of aminocyclitol derivatives from oximes has been demonstrated through radical cyclization pathways. For instance, the stannyl (B1234572) radical-mediated cyclization of an oxime ether derived from D-glucose has been shown to produce an aminocyclohexitol derivative. nih.gov A similar strategy, potentially involving a ring contraction, could theoretically provide access to aminocyclopentitols from a cyclohexanone-derived oxime, though this would represent a complex transformation.

Azetidines: Azetidines are strained four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. researchgate.net Synthetic methods have been developed to access these rings from oxime derivatives. One such method involves the titanium(IV)-mediated reaction of oxime ethers with Grignard reagents or terminal olefins. researchgate.net This process is proposed to proceed through a titanacyclopropane intermediate. Another powerful technique is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides, which can be prepared from amines, to form azetidines. nih.govnih.gov Starting from this compound, reduction to the corresponding amine followed by conversion to an ynamide could provide a substrate for this type of cyclization, ultimately yielding a spirocyclic azetidine (B1206935) derivative.

Preparation of Amino Alcohols and Amines from Oximes

The reduction of the oxime functionality is a straightforward and high-yielding transformation that provides access to primary amines. This conversion can be accomplished using a variety of reducing agents. Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon is a common and effective method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a transition metal salt can be employed.

Applying these methods to this compound would yield 4-(dimethylamino)cyclohexan-1-amine. Furthermore, if the oxime is first converted into a derivative such as an isoxazoline, subsequent reduction can lead to amino alcohols. For example, the reduction of an isoxazoline with LiAlH₄ can cleave the N-O bond and reduce the ester group (if present) to afford an amino diol. nih.gov The direct reduction of this compound itself can also be controlled to potentially yield the corresponding hydroxylamine (B1172632).

Table 2: Reduction Products of this compound

| Starting Material | Reagent/Conditions | Major Product | Product Class |

|---|---|---|---|

| This compound | H₂, Raney Ni | 4-(Dimethylamino)cyclohexan-1-amine | Diamine |

| This compound | LiAlH₄ | 4-(Dimethylamino)cyclohexan-1-amine | Diamine |

Application as a Building Block in Complex Molecule Synthesis